molecular formula C28H28N4O4 B2600996 N-(4-ethoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251604-05-3

N-(4-ethoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2600996
M. Wt: 484.556
InChI Key: OWIGEGYHYYPIIA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including compounds structurally related to "N-(4-ethoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide," have been reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents. These studies focus on synthesizing novel compounds with improved efficacy and reduced toxicity for therapeutic use. The development of such agents is critical for addressing diseases with oxidative stress and inflammatory components (Dattatraya G. Raut et al., 2020).

Pharmacological Impurities and Synthesis

Studies on the novel synthesis methods and the pharmaceutical impurities of proton pump inhibitors like omeprazole have provided insights into the development of these drugs. This research emphasizes the importance of understanding and controlling impurities in the manufacturing process of medications (S. Saini et al., 2019).

Cleaner Techniques for Contaminant Removal

Investigations into cleaner techniques for removing contaminants such as sulfamethoxazole from aqueous solutions have been reviewed. These techniques include advanced oxidation processes (AOPs), highlighting the ongoing efforts to mitigate environmental pollution from pharmaceutical compounds (G. Prasannamedha & P. S. Kumar, 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. If you’re affiliated with a university, you might also have access to databases like SciFinder or Reaxys. If you’re looking for information on a drug, databases like DrugBank can be very helpful. If you don’t have access to these resources, you might be able to find information in scientific articles on Google Scholar or PubMed. Please remember to evaluate the reliability of your sources when doing your research.


properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-3-36-24-13-11-23(12-14-24)31-28(34)26-18-32(19-29-26)17-20-7-9-22(10-8-20)30-27(33)16-21-5-4-6-25(15-21)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIGEGYHYYPIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

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